molecular formula C16H9BrFNO2 B11218977 (4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11218977
M. Wt: 346.15 g/mol
InChI Key: URDDOZBQRAURJK-ZSOIEALJSA-N
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Description

(4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group, a fluorobenzylidene group, and an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of an appropriate amino acid derivative with an acid chloride.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Formation of the Fluorobenzylidene Group: The fluorobenzylidene group is formed through a condensation reaction between a fluorinated benzaldehyde and the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The bromophenyl and fluorobenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of new derivatives with different functional groups.

Scientific Research Applications

(4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(3-chlorophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(3-bromophenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one
  • (4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one

Uniqueness

(4Z)-2-(3-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is unique due to the specific combination of its bromophenyl and fluorobenzylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H9BrFNO2

Molecular Weight

346.15 g/mol

IUPAC Name

(4Z)-2-(3-bromophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9BrFNO2/c17-12-5-2-4-11(9-12)15-19-14(16(20)21-15)8-10-3-1-6-13(18)7-10/h1-9H/b14-8-

InChI Key

URDDOZBQRAURJK-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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